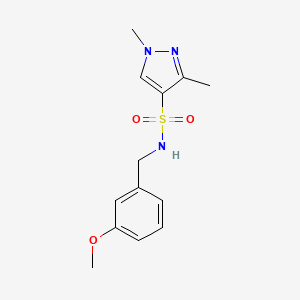

N-(3-甲氧基苄基)-1,3-二甲基-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

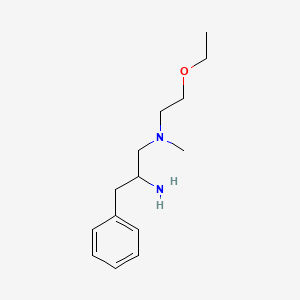

The compound "N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the sulfonamide group suggests potential biological activity, as sulfonamides are known for their medicinal properties, particularly as carbonic anhydrase inhibitors .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of dicarbonyl compounds with hydrazine or its derivatives. For instance, a series of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety were synthesized from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid . Another method includes the Lewis base-catalyzed synthesis of 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, which involves a 1,3-sulfonyl shift . These methods highlight the versatility in synthesizing pyrazole sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole sulfonamide derivatives is characterized using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . These techniques confirm the presence of the pyrazole ring, the sulfonamide group, and any substituents attached to the aromatic ring, such as methoxy groups .

Chemical Reactions Analysis

Pyrazole sulfonamides can undergo various chemical reactions, including nucleophilic substitution and transannulation. For example, the transannulation of N-sulfonyl-1,2,3-triazoles with 2-hydroxybenzyl alcohols under rhodium catalysis has been reported, which is a method for constructing heterocyclic compounds . The reactivity of these compounds is influenced by the substituents on the aromatic ring and the presence of the sulfonamide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and biological activity. For instance, the presence of methoxy groups on the phenyl ring has been shown to enhance the cytotoxic activity of certain pyrazole derivatives . The crystal structure of a related Schiff base compound has been determined, providing insight into the solid-state properties of these molecules .

科学研究应用

酶抑制

磺酰胺衍生物因其抑制碳酸酐酶同工酶的能力而得到广泛认可,碳酸酐酶同工酶在生理过程中发挥着至关重要的作用,如组织中的呼吸和 pH 调节。由于含有磺酰胺部分,类似于 N-(3-甲氧基苄基)-1,3-二甲基-1H-吡唑-4-磺酰胺的化合物已被探索其对碳酸酐酶同工酶的抑制作用,在酶活性调节有益的情况下,可能提供治疗途径 (Ilies 等,2003)。

抗菌活性

对磺酰胺衍生物的研究还突出了它们的抗菌特性。具有与所请求分子相似的结构特征的化合物已显示出对各种菌株(如大肠杆菌、金黄色葡萄球菌、枯草芽孢杆菌和铜绿假单胞菌)具有显着的抗菌活性。这表明可以研究 N-(3-甲氧基苄基)-1,3-二甲基-1H-吡唑-4-磺酰胺的潜在抗菌功效,有助于开发新的抗菌剂 (M. Mohamed,2007)。

与蛋白质的相互作用

使用荧光探针技术研究了磺酰胺衍生物与蛋白质(如牛血清白蛋白)的相互作用,阐明了结合机制和分子水平的相互作用性质。这些研究对于了解类似化合物如何与生物系统内的各种蛋白质相互作用至关重要,可能影响药物设计和药代动力学 (H. Jun 等,1971)。

作用机制

Target of Action

N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent . The compound’s interaction with FAAH likely results in an increase in endocannabinoid levels, as the degradation process is slowed down .

Biochemical Pathways

The inhibition of FAAH by N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide affects the endocannabinoid system . This system includes cannabinoid receptors and their endogenous ligands, which are involved in the regulation of neurotransmitter release . By inhibiting FAAH, the compound potentially modulates this system, affecting various downstream effects such as pain sensation, mood, and memory .

Pharmacokinetics

The pharmacokinetics of N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration in rats, the compound showed a double peak in the plasma concentration-time curve . The highest distribution of the compound after absorption was in the stomach, followed by the lung . The absorption and elimination rates of the compound were slow in rats . These properties impact the bioavailability of the compound, which is an important factor in its pharmacological effect .

Result of Action

The molecular and cellular effects of N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide’s action are primarily related to its impact on the endocannabinoid system. By inhibiting FAAH, the compound likely increases endocannabinoid levels, which could result in enhanced signaling through cannabinoid receptors . This could potentially lead to effects such as analgesic, anti-inflammatory, or neuroprotective effects .

未来方向

属性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-10-13(9-16(2)15-10)20(17,18)14-8-11-5-4-6-12(7-11)19-3/h4-7,9,14H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGJYHPXVIUHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NCC2=CC(=CC=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2547358.png)

![{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2547360.png)

![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2547366.png)

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2547367.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one](/img/structure/B2547368.png)

![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide](/img/structure/B2547373.png)

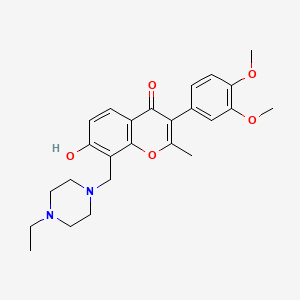

![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)

![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2547377.png)